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molecular formula C11H7Cl2N5 B3034565 2-chloro-N-(3-chlorophenyl)-9H-purin-6-amine CAS No. 190654-76-3

2-chloro-N-(3-chlorophenyl)-9H-purin-6-amine

Cat. No. B3034565
M. Wt: 280.11 g/mol
InChI Key: PGPQRKGCHHVFPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08222260B2

Procedure details

2,6-Dichloropurine (3.78 g; 0.02 mol) was reacted with 3-chloroaniline (3.83 g; 0.03 mol) in n-butanol (40 ml) in the presence of triethylamine (7 ml; 0.05 mol) at 110° C. for 3 hours. After cooling to room temperature the reaction mixture was stirred at 0° C. for 2 hours. The yellow precipitate was filtered off, washed with cold n-butanol (2×10 ml), water (3×10 ml) and dried in the drying oven at 60° C. into constant weight. Yield: 3.69 g yellow crystalline powder (65.8%). The crude product was crystallized from isopropanol to give 2.85 g of pure substance. TLC (chloroform-methanol; 85:15): one single spot; free of starting material. HPLC purity: 98+%
Quantity
3.78 g
Type
reactant
Reaction Step One
Quantity
3.83 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:10]=[C:9]2[C:5]([NH:6][CH:7]=[N:8]2)=[C:4](Cl)[N:3]=1.[Cl:12][C:13]1[CH:14]=[C:15]([CH:17]=[CH:18][CH:19]=1)[NH2:16].C(N(CC)CC)C.C(Cl)(Cl)Cl.CO>C(O)CCC>[Cl:1][C:2]1[N:10]=[C:9]2[C:5]([NH:6][CH:7]=[N:8]2)=[C:4]([NH:16][C:15]2[CH:17]=[CH:18][CH:19]=[C:13]([Cl:12])[CH:14]=2)[N:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
3.78 g
Type
reactant
Smiles
ClC1=NC(=C2NC=NC2=N1)Cl
Name
Quantity
3.83 g
Type
reactant
Smiles
ClC=1C=C(N)C=CC1
Name
Quantity
7 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
40 mL
Type
solvent
Smiles
C(CCC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl.CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at 0° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The yellow precipitate was filtered off
WASH
Type
WASH
Details
washed with cold n-butanol (2×10 ml), water (3×10 ml)
CUSTOM
Type
CUSTOM
Details
dried in the drying oven at 60° C. into constant weight
CUSTOM
Type
CUSTOM
Details
The crude product was crystallized from isopropanol
CUSTOM
Type
CUSTOM
Details
to give 2.85 g of pure substance

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC1=NC(=C2NC=NC2=N1)NC1=CC(=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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